Methyl 2-(3-amino-2-methyloxolan-3-YL)acetate
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Overview
Description
Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of an oxolane ring, an amino group, and a methyl ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate typically involves the reaction of 3-amino-2-methyloxolane with methyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active oxolane derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methyloxolan-2-yl)acetate: Similar structure but lacks the amino group.
Methyl 2-(3-aminooxetan-3-yl)acetate: Contains an oxetane ring instead of an oxolane ring.
Methyl 2-(3-(methylamino)oxolan-3-yl)acetate hydrochloride: Contains a methylamino group instead of an amino group.
Uniqueness
Methyl 2-(3-amino-2-methyloxolan-3-yl)acetate is unique due to the presence of both an amino group and a methyl ester group on the oxolane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-methyloxolan-3-yl)acetate |
InChI |
InChI=1S/C8H15NO3/c1-6-8(9,3-4-12-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3 |
InChI Key |
RBWXTFOHKJCMKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(CC(=O)OC)N |
Origin of Product |
United States |
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